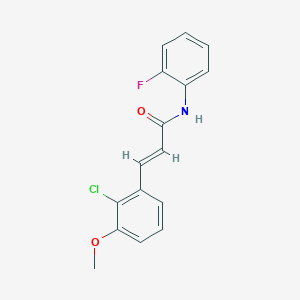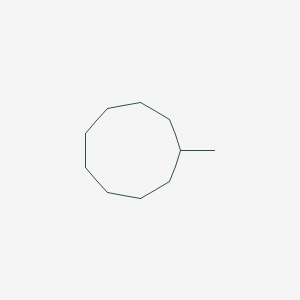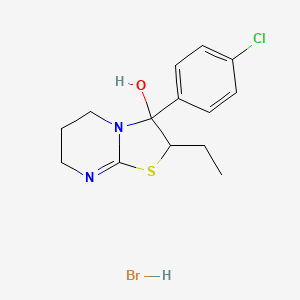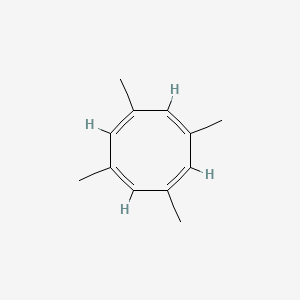
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a furan ring and a nitrophenyl group, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
The synthesis of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one typically involves the condensation of indolin-2-one with 3-nitrobenzaldehyde in the presence of a furan derivative. The reaction is often catalyzed by a base such as sodium acetate in an acetic acid medium . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include amino derivatives and substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one: A similar compound with a different substituent on the indole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H12N2O4 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
(3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11- |
InChI-Schlüssel |
BEFJZKNRPAAOLB-WJDWOHSUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)



![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)

